
5-Cyano-6-(ethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
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Overview
Description
5-Cyano-6-(ethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a synthetic compound with a complex molecular structure. This compound belongs to the class of pyridine derivatives and possesses unique chemical properties that make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 5-cyano-6-(ethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a multi-step chemical process is typically employed. One common method involves the reaction of cyanoacetic acid with ethylthiol in the presence of a base, followed by cyclization with a suitable reagent to form the pyridine ring. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound generally follows a similar synthetic route but is scaled up to accommodate large-scale production. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure high purity and yield. Advanced purification techniques like chromatography and recrystallization are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically with reagents like hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced products.
Substitution: : It participates in substitution reactions where certain groups in the molecule can be replaced with other functional groups, facilitated by reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, amines.
Major Products Formed
Oxidized Products: : Formation of sulfoxides or sulfones.
Reduced Products: : Formation of secondary or tertiary alcohols.
Substituted Products: : Various derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a valuable starting material for creating new chemical entities.
Biology
In biological research, 5-cyano-6-(ethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is studied for its potential interactions with biological macromolecules. It is often used in assays to investigate enzyme inhibition or protein binding activities.
Medicine
Medically, this compound shows promise as a lead compound in drug discovery. Its unique structure provides a basis for developing new therapeutic agents, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry
In the industrial sector, it serves as a precursor for the manufacture of agrochemicals, pharmaceuticals, and dyes. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The specific pathways involved depend on the target enzyme or receptor, but common themes include inhibition of oxidative stress-related enzymes and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-6-(methylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
5-Cyano-6-(butylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
5-Cyano-6-(phenylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
What sets 5-cyano-6-(ethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid apart is the ethylthio group. This group imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. For example, the ethylthio group may enhance the compound's lipophilicity, influencing its ability to penetrate biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C9H8N2O3S |
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Molecular Weight |
224.24 g/mol |
IUPAC Name |
5-cyano-6-ethylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-2-15-8-5(4-10)3-6(9(13)14)7(12)11-8/h3H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
HZCALJKGKPTQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C(=O)N1)C(=O)O)C#N |
Origin of Product |
United States |
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